Normesuximide-d5

Beschreibung

BenchChem offers high-quality Normesuximide-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Normesuximide-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDESUGJZUFALAM-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)NC2=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676077 |

Source

|

| Record name | 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185130-51-1 |

Source

|

| Record name | 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Normesuximide-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Normesuximide-d5, a deuterated analog of Normesuximide. It is intended to serve as a comprehensive resource for professionals in research, analytical chemistry, and drug development, detailing its chemical properties, primary applications, and the methodologies for its use.

Introduction to Normesuximide-d5

Normesuximide-d5 is the stable isotope-labeled form of Normesuximide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. Normesuximide, also known as N-desmethylmethsuximide, is the major and pharmacologically active metabolite of the anticonvulsant drug Methsuximide.[1] Methsuximide is a succinimide antiepileptic agent used in the treatment of absence (petit mal) seizures, particularly those refractory to other treatments.[2] Due to its near-identical chemical and physical properties to the unlabeled Normesuximide, Normesuximide-d5 serves as an ideal internal standard for quantitative bioanalytical assays.[3]

The primary application of Normesuximide-d5 is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of Normesuximide in biological matrices.[3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiences similar ionization efficiency, and effectively compensates for matrix effects and variations during sample processing, leading to highly accurate and precise measurements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Normesuximide-d5 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | |

| Synonyms | Normethsuximide-d5 | |

| CAS Number | 1185130-51-1 | |

| Molecular Formula | C₁₁H₆D₅NO₂ | |

| Molecular Weight | 194.24 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 78-80°C | |

| Purity | >95% (by HPLC) | |

| Storage Temperature | 4°C | |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) |

Mechanism of Action of the Parent Compound

The therapeutic effects of Methsuximide are largely attributed to its active metabolite, Normesuximide. Succinimide anticonvulsants, including Normesuximide, exert their anti-absence seizure effects primarily through the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.

Thalamocortical neurons play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures. The rhythmic firing of these neurons is dependent on T-type calcium currents. By inhibiting these channels, Normesuximide reduces the flow of calcium ions into the neurons, which in turn suppresses the burst firing of these thalamocortical neurons and disrupts the synchronization of thalamocortical circuits, thereby preventing the manifestation of absence seizures.

Caption: Mechanism of action of Normesuximide.

Pharmacokinetic Data

The pharmacokinetic properties of the parent drug, Methsuximide, and its active metabolite, Normesuximide, are critical for understanding its therapeutic window and dosing regimen. Normesuximide-d5 is instrumental in accurately determining these parameters in pharmacokinetic studies.

| Parameter | Methsuximide | Normesuximide | Species | Reference |

| Half-Life | 1-4 hours | 26-80 hours | Human | |

| Half-Life | 1-3.5 hours | ~15 hours | Dog | |

| Time to Peak Plasma Concentration | 1-3 hours | - | Human | |

| Metabolism | Rapidly demethylated in the liver to Normesuximide | - | Human | |

| Excretion | <1% as unchanged drug in urine | - | Human |

Experimental Protocols

The following sections outline generalized experimental protocols for the quantitative analysis of Normesuximide in biological samples using Normesuximide-d5 as an internal standard. These protocols are intended as a guide and should be optimized for specific instrumentation and matrices.

LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a framework for the analysis of Normesuximide in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of Normesuximide-d5 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient tailored to achieve separation.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Normesuximide and Normesuximide-d5 should be determined and optimized.

-

3. Data Analysis:

-

Integrate the peak areas for the analyte (Normesuximide) and the internal standard (Normesuximide-d5).

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for LC-MS/MS analysis.

GC-MS Method for Quantification in Urine

This protocol provides a general procedure for the analysis of Normesuximide in urine.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of urine sample, add 10 µL of Normesuximide-d5 internal standard working solution.

-

Adjust the pH of the sample as needed.

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Derivatize the residue if necessary to improve volatility and chromatographic properties.

-

Reconstitute in a suitable solvent for GC injection.

2. GC-MS Analysis:

-

Gas Chromatography:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp to ensure separation.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for Normesuximide and Normesuximide-d5.

-

3. Data Analysis:

-

Integrate the peak areas of the selected ions for the analyte and the internal standard.

-

Calculate the peak area ratio.

-

Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.

Conclusion

Normesuximide-d5 is an indispensable tool for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Normesuximide, the active metabolite of Methsuximide. This technical guide provides a foundational understanding of Normesuximide-d5, its application, and the methodologies for its use, empowering professionals to conduct high-quality research and development.

References

- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Normesuximide-d5 | CAS 1185130-51-1 | LGC Standards [lgcstandards.com]

- 3. Normesuximide-d5 | CAS 1185130-51-1 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Normesuximide-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Normesuximide-d5, a deuterated analog of Normesuximide, the active metabolite of the anticonvulsant drug Methsuximide. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical studies.

Chemical Identity and Structure

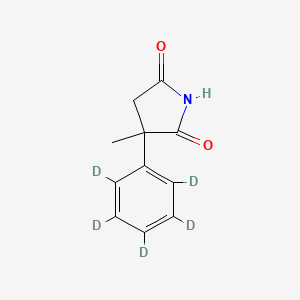

Normesuximide-d5 is the stable isotope-labeled form of Normesuximide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which is readily distinguishable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the unlabeled compound.

The chemical structure of Normesuximide-d5 is illustrated below:

Caption: Chemical structure of Normesuximide-d5.

Physicochemical Properties

A summary of the key physicochemical properties of Normesuximide-d5 is presented in the table below. These properties are essential for understanding its behavior in analytical methods and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆D₅NO₂ | [1][2] |

| Molecular Weight | 194.24 g/mol | [1][2] |

| CAS Number | 1185130-51-1 | [1] |

| IUPAC Name | 3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | |

| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C2(C)CC(=O)NC2=O | |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 78-80 °C | |

| LogP | 1.266 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. May dissolve in DMSO. |

Biological Activity and Mechanism of Action

Normesuximide is the active metabolite of the anti-epileptic drug Methsuximide. Succinimide-based anticonvulsants are known to exert their therapeutic effects by targeting T-type calcium channels in thalamic neurons. The binding of Normesuximide to these channels leads to their blockage, which in turn reduces the low-threshold calcium currents. This action suppresses the characteristic spike-and-wave patterns in the brain associated with absence seizures.

The signaling pathway illustrating this mechanism is depicted below:

Caption: Normesuximide's signaling pathway.

Experimental Protocols

General Synthesis of Deuterated Succinimides

While a specific, detailed synthesis protocol for Normesuximide-d5 is not publicly available, a general approach for the synthesis of deuterated succinimide derivatives can be inferred from the literature. One common method involves the use of a deuterated starting material in a multi-step synthesis. For Normesuximide-d5, this would likely involve the use of deuterated benzene or a deuterated phenyl-containing precursor.

Exemplary Synthesis Steps:

-

Friedel-Crafts Acylation: Reaction of deuterated benzene with a suitable acyl halide in the presence of a Lewis acid catalyst to introduce a side chain.

-

Formation of the Succinimide Ring: Cyclization of the resulting intermediate, often through reaction with an amine and subsequent dehydration, to form the pyrrolidine-2,5-dione ring structure.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Use as an Internal Standard in LC-MS/MS Analysis

Normesuximide-d5 is primarily used as an internal standard for the quantification of Normesuximide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for its use.

Materials:

-

Normesuximide-d5 (internal standard)

-

Normesuximide (analyte standard)

-

Biological matrix (e.g., plasma, serum)

-

Organic solvents for extraction (e.g., ethyl acetate, acetonitrile)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of Normesuximide and Normesuximide-d5 in a suitable organic solvent (e.g., methanol).

-

Preparation of Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of Normesuximide into the biological matrix.

-

Sample Preparation:

-

To a known volume of the unknown sample, calibration standard, or quality control, add a fixed amount of the Normesuximide-d5 internal standard solution.

-

Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Determine the concentration of Normesuximide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like Normesuximide-d5.

Caption: Bioanalytical workflow with an internal standard.

Conclusion

Normesuximide-d5 is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its properties as a stable isotope-labeled internal standard ensure the accuracy and reliability of quantitative methods for the determination of Normesuximide. A thorough understanding of its chemical and physical properties, as well as its biological mechanism of action, is crucial for its effective application in preclinical and clinical studies of the parent drug, Methsuximide.

References

Synthesis and isotopic purity of Normesuximide-d5

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Normesuximide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Normesuximide-d5 (CAS: 1185130-51-1). Normesuximide-d5 is the deuterium-labeled analog of Normesuximide, a primary metabolite of the anticonvulsant drug Methsuximide. The use of deuterated standards is critical for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry, where they serve as ideal internal standards. This document details the synthetic approach, methods for purity assessment, and presents representative data and workflows.

Core Compound Data

A summary of the key physical and chemical properties of Normesuximide-d5 is provided below.

| Property | Value |

| Compound Name | Normesuximide-d5 (3-methyl-3-(phenyl-d5)pyrrolidine-2,5-dione) |

| Synonyms | Normethsuximide-d5 |

| CAS Number | 1185130-51-1 |

| Molecular Formula | C₁₁H₆D₅NO₂ |

| Molecular Weight | 194.24 g/mol |

| Appearance | Off-White to Pale Yellow Solid[1] |

| Melting Point | 78-80°C[1] |

| Storage | Refrigerator (+4°C), protected from light and moisture[1][2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[1] |

| Chemical Purity (HPLC) | >95% |

Synthesis Pathway

The synthesis of Normesuximide-d5 involves the incorporation of five deuterium atoms onto the phenyl ring. A common strategy for this is to start with a deuterated precursor, such as Benzene-d6 or Benzoic acid-d5. A plausible synthetic route starting from Benzoic acid-d5 is outlined below. This method is analogous to synthetic strategies for other deuterated aromatic compounds.

Caption: Plausible synthetic pathway for Normesuximide-d5.

Experimental Protocol: Synthesis

-

Step 1: Formation of Benzoyl chloride-d5. Suspend Benzoic acid-d5 (1.0 eq) in dry toluene. Add thionyl chloride (SOCl₂) (5.0 eq) dropwise. Heat the mixture to reflux (approx. 110°C) and stir overnight. Remove the solvent and excess thionyl chloride under vacuum to yield Benzoyl chloride-d5 as an oil, which can be used without further purification.

-

Step 2: Amide Formation. Dissolve 3-amino-3-methylsuccinimide (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to 0-5°C. Add a non-nucleophilic base such as N,N-dimethylaniline (2.2 eq) dropwise. To this mixture, add a solution of Benzoyl chloride-d5 (1.1 eq) in dry THF dropwise. Allow the reaction to stir for 1-2 hours at low temperature, then warm to room temperature.

-

Step 3: Work-up and Purification. Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure Normesuximide-d5.

Isotopic Purity Analysis

The accurate determination of isotopic purity is essential for validating a deuterated internal standard. It ensures that the contribution of the unlabeled (d0) species to the analyte signal is minimal. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive assessment of isotopic enrichment and structural integrity.

Quantitative Data: Isotopic Distribution

The isotopic distribution of Normesuximide-d5 is determined by measuring the relative abundance of each isotopologue (d0 to d5). High isotopic enrichment is critical to minimize analytical interference.

| Isotopologue | Chemical Formula | Mass (Da) | Representative Relative Abundance (%) |

| d0 (unlabeled) | C₁₁H₁₁NO₂ | 189.0790 | < 0.1 |

| d1 | C₁₁H₁₀D₁NO₂ | 190.0853 | 0.1 |

| d2 | C₁₁H₉D₂NO₂ | 191.0915 | 0.3 |

| d3 | C₁₁H₈D₃NO₂ | 192.0978 | 0.8 |

| d4 | C₁₁H₇D₄NO₂ | 193.1041 | 2.2 |

| d5 | C₁₁H₆D₅NO₂ | 194.1104 | > 96.5 |

| Total Isotopic Purity (d1-d5) | > 99% |

Note: Data is representative and will vary by synthesis batch.

Experimental Protocol: Isotopic Purity by LC-HRMS

LC-HRMS is the primary technique for determining the relative abundance of each isotopologue.

Objective: To quantify the isotopic distribution of Normesuximide-d5.

-

Sample Preparation: Prepare a stock solution of Normesuximide-d5 in methanol at a concentration of 1 mg/mL. Perform serial dilutions to a final concentration of approximately 1 µg/mL in a 50:50 mixture of mobile phase A and B.

-

Instrumentation:

-

LC System: UHPLC system (e.g., Shimadzu, Agilent).

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

LC Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, hold for 0.5 min; linear ramp to 95% B over 5 min; hold for 2 min; return to 10% B and re-equilibrate for 2.5 min.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Full scan from m/z 150-250.

-

Resolution: >35,000 FWHM.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecule [M+H]⁺ of each isotopologue (d0 to d5).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the percentage of relative abundance for each species by dividing its peak area by the sum of all isotopologue peak areas.

-

Experimental Protocol: Structural Confirmation by NMR

NMR spectroscopy confirms the position of the deuterium labels and the overall structural integrity of the molecule.

Objective: To confirm that deuterium labeling has occurred on the phenyl ring and that the core structure is correct.

-

Sample Preparation: Dissolve approximately 5-10 mg of Normesuximide-d5 in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR Analysis:

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis: The spectrum should show signals corresponding to the methyl group (singlet, ~1.5 ppm) and the two methylene protons of the pyrrolidine ring (multiplet, ~2.7 ppm). A significant reduction or complete absence of signals in the aromatic region (typically ~7.2-7.5 ppm) confirms successful deuteration on the phenyl ring. The integration of any residual proton signals in the aromatic region relative to the non-deuterated positions can provide a semi-quantitative measure of isotopic enrichment.

-

-

¹³C NMR Analysis:

-

Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Analysis: The spectrum should confirm the presence of all expected carbon atoms. Carbons bonded to deuterium will exhibit characteristic splitting (due to C-D coupling) and a lower signal intensity compared to their protonated counterparts, confirming the labeling positions.

-

Workflow and Quality Control

The overall process from synthesis to final product validation requires multiple steps, each contributing to the final purity of Normesuximide-d5.

Caption: Experimental workflow for synthesis and quality control.

References

An In-depth Technical Guide: Normesuximide-d5 vs. Non-deuterated Normesuximide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normesuximide, the N-demethylated active metabolite of the anticonvulsant drug methsuximide, is a succinimide derivative used in the management of epilepsy. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a valuable tool in drug development to modulate pharmacokinetic properties. This technical guide provides a comprehensive comparison of Normesuximide-d5 and its non-deuterated counterpart, focusing on their chemical properties, the underlying principles of their metabolic differences, and their shared mechanism of action. Due to the limited availability of direct comparative studies, this guide synthesizes established knowledge on deuteration's effects and the pharmacology of succinimide anticonvulsants to offer a detailed theoretical and practical overview for research and development professionals.

Chemical and Physical Properties

Normesuximide-d5 is structurally identical to Normesuximide, with the exception of the five hydrogen atoms on the phenyl ring being replaced by deuterium atoms. This substitution results in a slight increase in molecular weight but does not significantly alter the compound's overall size or shape. This subtle modification, however, can have a profound impact on the molecule's metabolic fate.

| Property | Normesuximide | Normesuximide-d5 |

| Chemical Name | 3-methyl-3-phenylpyrrolidine-2,5-dione | 3-methyl-3-(phenyl-d5)pyrrolidine-2,5-dione |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₆D₅NO₂ |

| Molecular Weight | 189.21 g/mol | 194.24 g/mol |

| CAS Number | 1497-17-2 | 1185130-51-1 |

| Appearance | Off-White to Pale Yellow Solid | Off-White Solid |

| Melting Point | 78-80°C | 78-80°C |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol |

The Impact of Deuteration on Metabolism and Pharmacokinetics: The Kinetic Isotope Effect

The primary rationale for developing deuterated drugs lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond[1]. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.

For many drugs, including those with phenyl rings, a major route of metabolism is aromatic hydroxylation , a process catalyzed by cytochrome P450 (CYP) enzymes[2]. This reaction involves the breaking of a C-H bond on the aromatic ring. In the case of Normesuximide-d5, the deuteration of the phenyl ring is expected to slow down its rate of aromatic hydroxylation compared to the non-deuterated form. This can lead to several potential pharmacokinetic advantages:

-

Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.

-

Increased Half-Life (t½): With reduced clearance, the drug remains in the systemic circulation for a longer period, potentially allowing for less frequent dosing.

-

Increased Plasma Exposure (AUC): The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, may be increased.

-

Reduced Formation of Metabolites: Slower metabolism can lead to lower concentrations of metabolites, which may be beneficial if any metabolites are associated with adverse effects.

It is important to note that while deuteration can slow metabolism at the site of substitution, it may also lead to "metabolic switching," where the body compensates by metabolizing the drug at other, non-deuterated sites.

Mechanism of Action: T-Type Calcium Channel Blockade

Both Normesuximide-d5 and non-deuterated Normesuximide are expected to share the same mechanism of action, which is characteristic of succinimide anticonvulsants. They act as blockers of T-type voltage-gated calcium channels in thalamocortical neurons[3][4].

Signaling Pathway of Succinimide Anticonvulsants

The thalamocortical circuit plays a crucial role in the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures. T-type calcium channels in thalamic neurons are key mediators of the neuronal burst firing that underlies these discharges.

Caption: T-type calcium channel signaling pathway in absence seizures and the action of Normesuximide.

By blocking these T-type calcium channels, Normesuximide and its deuterated analog reduce the influx of calcium, thereby suppressing the neuronal burst firing and interrupting the generation of spike-and-wave discharges. This leads to the control of absence seizures.

Experimental Protocols

While direct comparative studies are not available, the following sections outline the standard methodologies that would be employed to compare the pharmacokinetic and bioanalytical profiles of Normesuximide-d5 and non-deuterated Normesuximide.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Rats)

This protocol describes a typical in vivo study to determine and compare the pharmacokinetic parameters of the two compounds.

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of Normesuximide and Normesuximide-d5 following oral administration to rats.

Experimental Workflow:

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Methodology:

-

Animals: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week.

-

Dosing: Animals are fasted overnight with free access to water. They are then divided into two groups and administered a single oral dose of either Normesuximide or Normesuximide-d5, typically formulated in a vehicle like 0.5% carboxymethylcellulose.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Data Analysis: Plasma drug concentrations are determined by a validated bioanalytical method (see section 5.2). Pharmacokinetic parameters are calculated using non-compartmental analysis software. Statistical tests (e.g., t-test or ANOVA) are used to compare the parameters between the two groups.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol outlines a standard approach for developing a sensitive and specific method to quantify Normesuximide in plasma samples, using Normesuximide-d5 as an internal standard (or vice versa).

Objective: To develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Normesuximide in rat plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution (Normesuximide-d5 in methanol).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Normesuximide: Monitor a specific precursor-to-product ion transition (e.g., m/z 190.1 → 146.1).

-

Normesuximide-d5 (Internal Standard): Monitor a specific precursor-to-product ion transition (e.g., m/z 195.1 → 151.1).

-

-

Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized to achieve maximum sensitivity.

-

-

Method Validation: The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification), matrix effect, recovery, and stability.

Conclusion

The strategic deuteration of Normesuximide to create Normesuximide-d5 presents a compelling opportunity to enhance its pharmacokinetic profile. Based on the well-established kinetic isotope effect, it is hypothesized that Normesuximide-d5 will exhibit reduced metabolic clearance and a longer half-life compared to its non-deuterated counterpart, due to the slowing of CYP-mediated aromatic hydroxylation. This could potentially translate to an improved therapeutic window, with the possibility of lower or less frequent dosing, and a potentially altered side-effect profile. Both compounds are expected to exert their anticonvulsant effects through the same mechanism: the blockade of T-type calcium channels in thalamocortical neurons.

While direct comparative data is currently lacking, the experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct the necessary studies to quantify these expected differences. Such studies are essential to fully elucidate the therapeutic potential of Normesuximide-d5 and to inform its further development as a potentially improved treatment for epilepsy. The use of Normesuximide-d5 as an internal standard in bioanalytical methods for Normesuximide further underscores the value of this deuterated analog in pharmaceutical research.

References

The Critical Role of Normesuximide-d5 in Advancing Methsuximide Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Normesuximide-d5, a deuterium-labeled internal standard, in the bioanalytical studies of the antiepileptic drug Methsuximide and its active metabolite, Normesuximide. In drug metabolism and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide details the experimental protocols, presents quantitative data from relevant studies, and illustrates the underlying principles and workflows.

Introduction: The Imperative for Precise Quantification

Methsuximide is an anticonvulsant drug primarily used in the treatment of absence seizures. It is extensively metabolized in the body to its active metabolite, N-desmethylmethsuximide, also known as Normesuximide. Given that the therapeutic and toxic effects of Methsuximide are attributed to both the parent drug and its active metabolite, the accurate quantification of both compounds in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

The use of a stable isotope-labeled internal standard, such as Normesuximide-d5, is crucial for mitigating variability inherent in the analytical process. Factors such as sample loss during extraction, matrix effects in the ion source of the mass spectrometer, and fluctuations in instrument response can lead to inaccurate quantification. A deuterated internal standard, being chemically identical to the analyte, co-elutes during chromatography and experiences similar variations, thus providing a reliable basis for normalization and ensuring the integrity of the bioanalytical data.

The Metabolic Pathway of Methsuximide

Methsuximide undergoes N-demethylation in the liver to form its pharmacologically active metabolite, Normesuximide. This metabolic conversion is a critical aspect of its overall pharmacokinetic profile.

The Role of Normesuximide-d5 as an Internal Standard

Normesuximide-d5 is a synthetic version of Normesuximide where five hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, this mass difference allows the mass spectrometer to distinguish between the analyte (Normesuximide) and the internal standard (Normesuximide-d5), even though they behave almost identically during sample preparation and chromatographic separation.

The fundamental principle is to add a known amount of Normesuximide-d5 to every sample, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. The quantification of Normesuximide is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for any losses or variations encountered during the analytical workflow.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Methsuximide and Normesuximide in human plasma, which utilizes deuterated internal standards.[1]

Table 1: Linearity and Recovery Data [1]

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Mean Recovery (%) |

| Methsuximide | 60.720 - 6043.800 | ≥ 0.999 | 71.37 - 86.38 |

| Normesuximide | 60.389 - 6010.800 | ≥ 0.999 | 71.37 - 86.38 |

Table 2: Mass Spectrometry Parameters [1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methsuximide | 204.06 | 119.02 |

| Methsuximide-d5 (Internal Standard) | 209.17 | 124.02 |

| Normesuximide | 190.05 | 119.82 |

| Normesuximide-d5 (Internal Standard) | 195.09 | 124.16 |

Detailed Experimental Protocol

This section outlines a representative experimental protocol for the quantification of Methsuximide and Normesuximide in human plasma using a UPLC-MS/MS method with deuterated internal standards. This protocol is based on methodologies described in the scientific literature.[1]

Materials and Reagents

-

Methsuximide reference standard

-

Normesuximide reference standard

-

Methsuximide-d5 (internal standard)

-

Normesuximide-d5 (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methsuximide, Normesuximide, Methsuximide-d5, and Normesuximide-d5 by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Methsuximide and Normesuximide stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for spiking into blank plasma to generate calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution containing both Methsuximide-d5 and Normesuximide-d5 at an appropriate concentration in the same diluent. The exact concentration should be optimized during method development.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: A system capable of delivering reproducible gradients at high pressures.

-

Analytical Column: A reversed-phase column suitable for the separation of small molecules, such as a Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm).[1]

-

Mobile Phase: An isocratic or gradient elution using a mixture of methanol and 0.1% formic acid in water. A typical composition could be 60:40 (v/v) methanol:0.1% formic acid.

-

Flow Rate: A flow rate appropriate for the column dimensions, for example, 0.9 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions are listed in Table 2.

Conclusion

The use of Normesuximide-d5 as an internal standard is indispensable for the accurate and precise quantification of Normesuximide in Methsuximide metabolism studies. Its ability to mimic the behavior of the endogenous analyte throughout the bioanalytical process allows for effective correction of experimental variability, leading to high-quality, reliable data. The detailed methodologies and quantitative parameters presented in this guide underscore the importance of employing stable isotope-labeled standards in regulated bioanalysis and provide a framework for researchers in the field of drug metabolism and pharmacokinetics.

References

Navigating the Stability of Normesuximide-d5: An In-depth Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations and methodologies for assessing the isotopic stability of Normesuximide-d5, a deuterated internal standard essential for the accurate quantification of Normesuximide in biological matrices. While specific experimental data on the isotopic stability of Normesuximide-d5 is not extensively published, this document outlines the fundamental principles, detailed experimental protocols, and potential metabolic pathways based on established knowledge of deuterated standards and related compounds. This guide is intended to equip researchers with the necessary framework to design and execute robust validation studies to ensure the reliability of bioanalytical data.

Introduction to Isotopic Stability in Bioanalysis

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS), such as Normesuximide-d5, are considered the gold standard.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variations in sample preparation, chromatography, and ionization.[1] However, the utility of deuterated standards is contingent upon their isotopic stability; the deuterium labels must remain on the molecule and not exchange with protons from the surrounding environment.[1][2]

Loss of deuterium through back-exchange can lead to a decrease in the internal standard's signal and a corresponding increase in the analyte's signal, ultimately compromising the accuracy and precision of the quantitative results. Therefore, a thorough evaluation of the isotopic stability of Normesuximide-d5 in relevant biological matrices is a critical component of bioanalytical method development and validation.

Potential Metabolic Pathways of Normesuximide

Understanding the potential metabolic pathways of Normesuximide is crucial, as enzymatic processes can influence the stability of the deuterated label, particularly if the deuterium atoms are located at or near sites of metabolic modification. Normesuximide is the N-demethylated metabolite of methsuximide. The metabolism of the structurally related compound, ethosuximide, has been studied and may provide insights into the potential biotransformation of Normesuximide. Ethosuximide undergoes hydroxylation, and it is plausible that Normesuximide could be similarly metabolized.

Caption: Potential metabolic pathway of Normesuximide.

Experimental Protocols for Isotopic Stability Assessment

To rigorously assess the isotopic stability of Normesuximide-d5, a series of experiments should be conducted. The following protocols are designed to evaluate the potential for back-exchange under various conditions that mimic sample collection, processing, and storage.

Stability in Biological Matrices at Different pH and Temperatures

This experiment is designed to assess the stability of Normesuximide-d5 in biological matrices under various pH and temperature conditions, simulating potential storage and processing environments.

Table 1: Experimental Protocol for Matrix Stability Testing

| Step | Procedure | Details |

| 1 | Sample Preparation | Spike a known concentration of Normesuximide-d5 into aliquots of the blank biological matrix (e.g., plasma, blood, urine). |

| 2 | pH Adjustment | Adjust the pH of the samples to cover a physiologically relevant range (e.g., pH 4, 7, and 9) using appropriate buffers. |

| 3 | Incubation | Incubate the samples at different temperatures, such as room temperature (20-25°C) and elevated temperature (e.g., 37°C), for various time points (e.g., 0, 4, 8, 12, and 24 hours). |

| 4 | Sample Processing | At each time point, process the samples using the established bioanalytical method (e.g., protein precipitation or liquid-liquid extraction). |

| 5 | LC-MS/MS Analysis | Analyze the processed samples by LC-MS/MS, monitoring the MRM transitions for both Normesuximide-d5 and unlabeled Normesuximide. |

| 6 | Data Evaluation | Calculate the peak area ratio of unlabeled Normesuximide to Normesuximide-d5 at each time point. An increase in this ratio over time would indicate back-exchange. |

Autosampler Stability

This experiment evaluates the stability of the processed samples in the autosampler of the LC-MS/MS system.

Table 2: Experimental Protocol for Autosampler Stability

| Step | Procedure | Details |

| 1 | Sample Preparation | Pool and process a set of quality control (QC) samples at low and high concentrations containing both Normesuximide and Normesuximide-d5. |

| 2 | Storage | Place the processed samples in the autosampler, maintained at a specific temperature (e.g., 4°C). |

| 3 | Analysis | Analyze the samples at regular intervals over a period that exceeds the expected analytical run time (e.g., 0, 12, 24, 48 hours). |

| 4 | Data Evaluation | Compare the analyte-to-internal standard peak area ratios of the samples over time to the initial time point. |

Freeze-Thaw Stability

This experiment assesses the stability of Normesuximide-d5 after repeated freezing and thawing cycles.

Table 3: Experimental Protocol for Freeze-Thaw Stability

| Step | Procedure | Details |

| 1 | Sample Preparation | Prepare QC samples in the biological matrix of interest. |

| 2 | Freeze-Thaw Cycles | Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them completely at room temperature. |

| 3 | Sample Processing & Analysis | After the final thaw cycle, process and analyze the samples along with a freshly prepared set of calibration standards and QC samples. |

| 4 | Data Evaluation | Compare the concentrations of the freeze-thaw samples to the nominal concentrations. |

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 4: Example Data Summary for Matrix Stability Assessment

| Condition | Time (hours) | Mean Peak Area Ratio (Normesuximide/Normesuximide-d5) | % Change from T=0 |

| pH 4, 37°C | 0 | 0.0012 | 0 |

| 8 | 0.0013 | 8.3 | |

| 24 | 0.0015 | 25.0 | |

| pH 7, 37°C | 0 | 0.0011 | 0 |

| 8 | 0.0011 | 0 | |

| 24 | 0.0012 | 9.1 | |

| pH 9, 37°C | 0 | 0.0014 | 0 |

| 8 | 0.0018 | 28.6 | |

| 24 | 0.0025 | 78.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A significant increase in the peak area ratio of the unlabeled analyte to the deuterated internal standard over time is indicative of isotopic instability. Regulatory guidelines generally consider a change of less than 15% to be acceptable.

Experimental Workflow and Logic

The systematic evaluation of isotopic stability follows a logical progression from assessing the inherent stability of the labeled compound in the biological matrix to evaluating its stability under conditions encountered during sample handling, storage, and analysis.

Caption: Experimental workflow for assessing isotopic stability.

Conclusion and Recommendations

The isotopic stability of Normesuximide-d5 is a critical parameter that must be thoroughly evaluated to ensure the integrity of bioanalytical data. While no specific studies on this compound are readily available, the principles and protocols outlined in this guide provide a robust framework for its assessment. Researchers should pay close attention to the position of the deuterium labels on the Normesuximide-d5 molecule, as labels on or near exchangeable protons or sites of metabolic activity are more prone to back-exchange. If significant instability is observed, alternative mitigation strategies, such as using a ¹³C or ¹⁵N labeled internal standard, should be considered. By following these guidelines, scientists can confidently establish the suitability of Normesuximide-d5 as an internal standard for their specific bioanalytical applications.

References

Technical Guide: Physical and Chemical Properties of Normesuximide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normesuximide-d5 is the deuterated analog of Normesuximide, the major active metabolite of the anticonvulsant drug Methsuximide. Due to its isotopic labeling, Normesuximide-d5 serves as an ideal internal standard for quantitative bioanalytical studies involving Methsuximide and its metabolites. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification, minimizing variability in sample preparation and instrument response. This technical guide provides a comprehensive overview of the known physical and chemical properties of Normesuximide-d5, along with relevant experimental protocols and biological context.

Chemical Identity and Physical Properties

Normesuximide-d5 is a succinimide derivative characterized by the substitution of five hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling renders it chemically identical to Normesuximide in terms of reactivity but distinguishable by its higher mass.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| Chemical Name | 3-methyl-3-(phenyl-d5)pyrrolidine-2,5-dione |

| Synonyms | 2-Methyl-2-(phenyl-d5)succinimide, N-Desmethylmethsuximide-d5 |

| CAS Number | 1185130-51-1 |

| Molecular Formula | C₁₁H₆D₅NO₂ |

| Unlabeled CAS No. | 1497-17-2 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 194.24 g/mol | [1][2] |

| Exact Mass | 194.1104 | [1] |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | 78-80 °C | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |

| Storage Temperature | Refrigerator (+4°C) |

Biological Context and Metabolism

Normesuximide-d5 itself is not pharmacologically active but is used to trace the behavior of its non-deuterated counterpart, Normesuximide. Normesuximide is the active metabolite of Methsuximide, a succinimide anticonvulsant used in the treatment of absence (petit mal) seizures.

Methsuximide undergoes rapid N-demethylation in the liver to form Normesuximide. This metabolite has a significantly longer half-life than the parent drug and is believed to be the major contributor to the overall anticonvulsant effect. The primary mechanism of action of succinimide anticonvulsants is the blockade of T-type calcium channels in thalamic neurons, which helps to prevent the synchronized neuronal firing associated with absence seizures.

Below is a diagram illustrating the metabolic pathway from Methsuximide to Normesuximide.

Experimental Protocols

Due to the proprietary nature of commercial chemical production, a specific, detailed synthesis protocol for Normesuximide-d5 is not publicly available. However, a general synthetic approach for related pyrrolidine-2,5-diones can be inferred from the chemical literature. The synthesis would likely involve the reaction of a deuterated phenyl precursor with a suitable succinimide ring-forming reagent.

Representative Analytical Method: LC-MS/MS for Quantification

The primary application of Normesuximide-d5 is as an internal standard in quantitative analysis. Below is a representative LC-MS/MS protocol for the quantification of antiepileptic drugs, which can be adapted for Normesuximide.

Table 3: Example LC-MS/MS Parameters for Analysis

| Parameter | Specification |

| Liquid Chromatograph | High-performance liquid chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor and product ions specific to Normesuximide and Normesuximide-d5 would need to be determined through infusion experiments. |

The workflow for a typical bioanalytical assay using Normesuximide-d5 as an internal standard is depicted below.

Spectral Data (Representative)

¹H NMR Spectroscopy

The ¹H NMR spectrum of Normesuximide-d5 would be expected to show signals corresponding to the methyl and methylene protons of the pyrrolidine-2,5-dione ring. The aromatic region would be largely absent of signals due to the deuterium substitution on the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show signals for the carbonyl carbons, the quaternary carbon, the methyl carbon, and the methylene carbon of the succinimide ring. The signals for the deuterated phenyl carbons would likely be broadened and reduced in intensity due to C-D coupling.

Mass Spectrometry

In a mass spectrum, Normesuximide-d5 would exhibit a molecular ion peak at m/z corresponding to its molecular weight (approximately 194.1). The fragmentation pattern would be similar to that of unlabeled Normesuximide, with key fragments showing a +5 Da mass shift if they retain the deuterated phenyl group.

Conclusion

Normesuximide-d5 is a critical tool for researchers and clinicians working with the anticonvulsant Methsuximide. Its physical and chemical properties are well-defined for its application as an internal standard. While detailed synthetic and spectral data are not widely published, its behavior can be reliably predicted based on the extensive knowledge of its unlabeled analog and general principles of analytical chemistry. The use of Normesuximide-d5 in validated bioanalytical methods ensures the high quality and reliability of pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination and Pharmacokinetic Profile of Ethosuximide in Korean Subjects -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 3. agilent.com [agilent.com]

In-Depth Technical Guide: Safety, Handling, and Application of Normesuximide-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Normesuximide-d5, a deuterated analog of Normesuximide. The focus is on its safety data, proper handling procedures, and its primary application as an internal standard in analytical chemistry. This document is intended for use by professionals in research and drug development.

Physicochemical and Safety Data

Normesuximide-d5 is a stable, isotopically labeled form of Normesuximide, the major active metabolite of the anticonvulsant drug Methsuximide. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Physical and Chemical Properties

The key physical and chemical properties of Normesuximide-d5 are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | [1][2] |

| Synonyms | Normethsuximide-d5 | [3] |

| CAS Number | 1185130-51-1 | [1][2] |

| Molecular Formula | C₁₁H₆D₅NO₂ | |

| Molecular Weight | 194.24 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | |

| Purity | Typically >95% (HPLC) | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. |

Safety Data Sheet (SDS) Information

A specific Safety Data Sheet for Normesuximide-d5 is not publicly available. However, data for the parent compound, Ethosuximide (a related succinimide), and general handling guidelines for chemical reagents provide a strong basis for safe handling protocols.

Hazard Identification (Based on related compounds):

-

May be harmful if swallowed.

-

May cause skin and eye irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

First Aid Measures:

| Exposure | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Normesuximide-d5.

| Condition | Recommendation | Reference |

| Storage Temperature | +4°C for long-term storage. Can be shipped at room temperature for short periods. | |

| Container | Store in a tightly closed container. | |

| Environment | Protect from light and moisture. |

A Certificate of Analysis (CoA) for a similar deuterated compound, Norphensuximide-d5, indicates a re-test date of 5 years, suggesting good stability under appropriate storage conditions. The CoA for Normesuximide-d5 should be consulted upon receipt for specific stability information.

Experimental Protocols and Applications

The primary application of Normesuximide-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Normesuximide in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for such quantitative analyses as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and improving accuracy and precision.

Example Protocol: Quantification of Normesuximide in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

2.1.1. Materials and Reagents

-

Normesuximide-d5 (Internal Standard)

-

Normesuximide (Analyte)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2.1.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Normesuximide and Normesuximide-d5 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Normesuximide by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Normesuximide-d5 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

2.1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 20 µL of the 100 ng/mL Normesuximide-d5 internal standard working solution to all wells except for the blank matrix samples.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase.

2.1.4. LC-MS/MS Conditions

-

HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

-

Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-3.1 min: 95% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: To be determined by infusion of Normesuximide and Normesuximide-d5.

Mechanism of Action and Signaling Pathway

Normesuximide, the non-deuterated analyte, is an anticonvulsant that belongs to the succinimide class of drugs. Its mechanism of action involves the inhibition of T-type voltage-sensitive calcium channels in neurons. This inhibition reduces the flow of calcium ions, which in turn suppresses the characteristic spike-and-wave activity in the brain associated with absence seizures. The deuteration in Normesuximide-d5 does not alter this biological mechanism; its purpose is purely for analytical detection.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Normesuximide on T-type calcium channels.

Caption: Mechanism of action of Normesuximide.

Experimental Workflow

The following diagram outlines the typical workflow for using Normesuximide-d5 in a quantitative bioanalytical assay.

Caption: Bioanalytical workflow using Normesuximide-d5.

References

Methodological & Application

Application Note: High-Throughput Quantification of Normesuximide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Normesuximide in human plasma. To ensure the highest degree of accuracy and precision, Normesuximide-d5 is employed as the internal standard (IS). The protocol detailed below is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Normesuximide is the active metabolite of the anti-epileptic drug ethosuximide. Therapeutic drug monitoring and pharmacokinetic studies of Normesuximide are crucial for optimizing treatment regimens and in the development of new antiepileptic drugs. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Normesuximide-d5, is the gold standard in quantitative mass spectrometry.[1][2][3] This is because the deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[1][2] This application note provides a comprehensive protocol for the quantification of Normesuximide in human plasma using Normesuximide-d5 as the internal standard.

Experimental

Materials and Reagents

-

Normesuximide and Normesuximide-d5 reference standards were of high purity (≥98%).

-

Human plasma (K2EDTA) was sourced from a certified vendor.

-

LC-MS grade acetonitrile, methanol, and formic acid were used.

-

Ultrapure water was generated by a laboratory water purification system.

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepared by dissolving Normesuximide and Normesuximide-d5 in methanol.

-

Working Standard Solutions: Prepared by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Prepared by diluting the Normesuximide-d5 primary stock solution in acetonitrile.

Sample Preparation

A protein precipitation method was employed for the extraction of Normesuximide from human plasma.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL Normesuximide-d5 internal standard working solution.

-

Vortex the samples for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | Standard HPLC/UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |

Table 2: MRM Transitions and Mass Spectrometer Settings

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Normesuximide | 128.1 | 85.1 | 100 | 15 |

| Normesuximide-d5 | 133.1 | 90.1 | 100 | 15 |

Note: The optimal collision energy should be determined experimentally by infusing a standard solution of each compound.

Method Validation and Performance

The bioanalytical method was validated according to regulatory guidelines to assess its linearity, sensitivity, accuracy, precision, and recovery.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for Normesuximide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |

| Normesuximide | 10 - 5000 | ≥ 0.995 | 10 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, mid, and high) on three separate days.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| Low QC | 30 | ≤ 5.0 | ± 5.0 | ≤ 6.0 | ± 6.0 |

| Mid QC | 2500 | ≤ 4.0 | ± 4.0 | ≤ 5.0 | ± 5.0 |

| High QC | 4000 | ≤ 3.5 | ± 3.5 | ≤ 4.5 | ± 4.5 |

Recovery

The extraction recovery of Normesuximide was determined by comparing the peak areas of extracted plasma samples with those of post-extraction spiked samples at three QC concentrations. The recovery of the internal standard was also assessed.

Table 5: Extraction Recovery

| QC Level | Concentration (ng/mL) | Normesuximide Recovery (%) | Normesuximide-d5 Recovery (%) |

| Low QC | 30 | 92.5 | 94.1 |

| Mid QC | 2500 | 95.8 | 96.2 |

| High QC | 4000 | 94.3 | 95.5 |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and the principle of using a deuterated internal standard.

Caption: LC-MS/MS workflow for Normesuximide quantification.

Caption: Principle of using a deuterated internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Normesuximide in human plasma. The use of Normesuximide-d5 as an internal standard ensures the accuracy and precision of the results by compensating for variability during sample processing and analysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.

References

Application Note: Quantitative Analysis of Normesuximide in Human Plasma using a Validated LC-MS/MS Method with Normesuximide-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Normesuximide in human plasma. The method utilizes Normesuximide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analysis time suitable for high-throughput applications. The method has been validated according to established bioanalytical method validation guidelines and is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Normesuximide.

Introduction

Normesuximide, the N-desmethyl metabolite of methsuximide, is the major active moiety responsible for the anticonvulsant effects of the parent drug. Accurate and reliable quantification of Normesuximide in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosing and minimize toxicity. The use of a stable isotope-labeled internal standard, such as Normesuximide-d5, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and potential matrix effects.[1] This application note presents a validated LC-MS/MS method for the determination of Normesuximide in human plasma, demonstrating its suitability for clinical and research applications.

Experimental Protocols

Materials and Reagents

-

Analytes: Normesuximide (≥98% purity), Normesuximide-d5 (≥98% purity, isotopic purity ≥99%)

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Additives: Formic acid (LC-MS grade).

-

Biological Matrix: Human plasma (K2EDTA).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Normesuximide and Normesuximide-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Normesuximide stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Normesuximide-d5 in acetonitrile.

Sample Preparation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.

-

To 50 µL of plasma, add 150 µL of the internal standard working solution (100 ng/mL Normesuximide-d5 in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80% to 20% B

-

2.6-3.5 min: 20% B

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Normesuximide: Precursor ion (m/z) > Product ion (m/z)

-

Normesuximide-d5: Precursor ion (m/z) > Product ion (m/z)

-

(Note: Specific mass transitions should be optimized for the instrument in use. For Normesuximide (C11H11NO2), the protonated molecule [M+H]+ would be approximately 190.1 m/z. For Normesuximide-d5 (C11H6D5NO2), the protonated molecule [M+H]+ would be approximately 195.1 m/z.)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Normesuximide in human plasma. The use of a deuterated internal standard, Normesuximide-d5, ensured the reliability of the results.

Linearity